4-Methyl-3-(prop-2-en-1-yl)benzoic acid 4-Methyl-3-(prop-2-en-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17712565
InChI: InChI=1S/C11H12O2/c1-3-4-9-7-10(11(12)13)6-5-8(9)2/h3,5-7H,1,4H2,2H3,(H,12,13)
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

4-Methyl-3-(prop-2-en-1-yl)benzoic acid

CAS No.:

Cat. No.: VC17712565

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(prop-2-en-1-yl)benzoic acid -

Specification

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 4-methyl-3-prop-2-enylbenzoic acid
Standard InChI InChI=1S/C11H12O2/c1-3-4-9-7-10(11(12)13)6-5-8(9)2/h3,5-7H,1,4H2,2H3,(H,12,13)
Standard InChI Key RCOAZCHMBPYCLR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)CC=C

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 4-methyl-3-(prop-2-en-1-yl)benzoic acid is C11_{11}H12_{12}O2_{2}, with a molecular weight of 176.21 g/mol. The compound features a benzoic acid backbone substituted with a methyl group at position 4 and an allyl group at position 3. The allyl substituent introduces a reactive double bond (C=C\text{C=C}), which may participate in conjugation or addition reactions .

Stereoelectronic Properties

The allyl group’s electron-donating resonance effects slightly increase the electron density of the aromatic ring, potentially modulating the acidity of the carboxylic acid group. The calculated pKa_a of the carboxylic acid is estimated to be ~4.2, comparable to unsubstituted benzoic acid (pKa_a = 4.2) . The methyl group’s inductive effects further stabilize the aromatic system, though its impact on solubility is minimal.

Spectroscopic Data

While experimental NMR or IR spectra for this specific compound are unavailable, analogous structures suggest the following signatures:

  • 1^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), allylic protons (δ 5.1–5.9 ppm), methyl group (δ 2.3–2.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .

  • IR: O–H stretch (~2500–3000 cm1^{-1}), C=O stretch (~1680 cm1^{-1}), and C=C stretch (~1640 cm1^{-1}) .

Synthesis and Manufacturing Pathways

The synthesis of 4-methyl-3-(prop-2-en-1-yl)benzoic acid likely involves multi-step reactions, drawing from methodologies used for related benzoic acid derivatives.

Friedel-Crafts Alkylation

A plausible route begins with the alkylation of 3-methylbenzoic acid using allyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3):

3-Methylbenzoic acid+Allyl chlorideAlCl34-Methyl-3-(prop-2-en-1-yl)benzoic acid+HCl\text{3-Methylbenzoic acid} + \text{Allyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-Methyl-3-(prop-2-en-1-yl)benzoic acid} + \text{HCl}

This method mirrors the synthesis of 4-chloro-3-[5-[(prop-2-enylamino)methyl]furan-2-yl]benzoic acid, where allyl groups are introduced via alkylation .

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Heck reaction) could also install the allyl group. For example, reacting 3-bromo-4-methylbenzoic acid with allyltributyltin in the presence of Pd(PPh3_3)4_4:

3-Bromo-4-methylbenzoic acid+AllyltributyltinPd(PPh3)44-Methyl-3-(prop-2-en-1-yl)benzoic acid+Byproducts\text{3-Bromo-4-methylbenzoic acid} + \text{Allyltributyltin} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Methyl-3-(prop-2-en-1-yl)benzoic acid} + \text{Byproducts}

Similar strategies are employed in the synthesis of pyrimidinyl-substituted benzoic acids .

Yield Optimization

Reaction conditions (temperature, solvent, catalyst loading) significantly impact yields. For example, refluxing in polar aprotic solvents (e.g., DMF) at 100–120°C for 12–24 hours may enhance efficiency, as seen in the synthesis of nilotinib intermediates .

Physicochemical Properties

PropertyValue/RangeMethod/Reference
Melting Point145–150°CEstimated via analogs
Boiling Point320–325°C (dec.)Extrapolated
Solubility in Water1.2 g/L (25°C)Calculated (LogP = 2.8)
LogP (Octanol-Water)2.8Software prediction
Density1.18 g/cm3^3Analogous structures

Reactivity and Functionalization

The allyl group’s double bond offers sites for electrophilic addition (e.g., bromination) or oxidation to form epoxides. The carboxylic acid can undergo esterification or amidation, common in prodrug design .

Oxidation Reactions

Treatment with ozone or KMnO4_4 may cleave the allyl group to yield 4-methyl-3-carboxybenzoic acid. Controlled oxidation with mCPBA could generate an epoxide intermediate:

4-Methyl-3-(prop-2-en-1-yl)benzoic acidmCPBA4-Methyl-3-(2,3-epoxypropyl)benzoic acid\text{4-Methyl-3-(prop-2-en-1-yl)benzoic acid} \xrightarrow{\text{mCPBA}} \text{4-Methyl-3-(2,3-epoxypropyl)benzoic acid}

Esterification

Reaction with methanol/H2_2SO4_4 produces the methyl ester, improving lipid solubility for pharmacological applications:

4-Methyl-3-(prop-2-en-1-yl)benzoic acid+CH3OHH2SO4Methyl 4-methyl-3-(prop-2-en-1-yl)benzoate+H2O\text{4-Methyl-3-(prop-2-en-1-yl)benzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 4-methyl-3-(prop-2-en-1-yl)benzoate} + \text{H}_2\text{O}

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